

Ipatasertib: An In-depth Technical Guide to a Pan-AKT Inhibitor

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Compound of Interest		
Compound Name:	Ipatasertib-NH2	
Cat. No.:	B8103706	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib, also known as GDC-0068, is a potent, orally bioavailable, and highly selective small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] As a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, AKT is a critical regulator of numerous cellular processes, including cell survival, proliferation, metabolism, and growth.[3][4] The dysregulation of the PI3K/AKT pathway is a frequent event in many human cancers, making AKT an attractive therapeutic target.[5]

This technical guide provides a comprehensive overview of Ipatasertib, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization. While the prompt specified "**Ipatasertib-NH2**," the widely researched and clinically evaluated compound is Ipatasertib. This guide will focus on the extensive data available for Ipatasertib.

Mechanism of Action

Ipatasertib functions as an ATP-competitive inhibitor. It selectively binds to the kinase domain of AKT, occupying the ATP-binding pocket. This action prevents the phosphorylation of downstream AKT substrates, thereby blocking the propagation of signals that promote cell growth and survival. By inhibiting all three AKT isoforms, Ipatasertib demonstrates broad



activity against cancers with a hyperactivated PI3K/AKT pathway, which can result from genetic alterations such as PTEN loss or PIK3CA mutations.

Quantitative Data Summary

The efficacy of Ipatasertib has been quantified in numerous preclinical studies. The following tables summarize key data regarding its potency and activity in various contexts.

Table 1: In Vitro Potency of Ipatasertib Against AKT Isoforms

Parameter	Value (nmol/L)	Notes
IC50 (AKT1)	5	ATP-competitive inhibition of the isolated enzyme.
IC50 (AKT2)	18	ATP-competitive inhibition of the isolated enzyme.
IC50 (AKT3)	8	ATP-competitive inhibition of the isolated enzyme.

Table 2: Ipatasertib Activity in Cancer Cell Lines



Cell Line Context	Mean IC₅₀ (μmol/L)	Notes
Cancer cell lines with PTEN loss or PIK3CA mutations	4.8 ± 0.56	Significantly more sensitive to lpatasertib.
Cancer cell lines without known PTEN/PIK3CA alterations	8.4 ± 0.48	Less sensitive compared to lines with pathway alterations.
HCT116 WT (Colon Cancer)	10.58	Demonstrates activity in a wild- type p53 background.
HCT116 p53-/- (Colon Cancer)	9.149	Suggests p53 status has minimal impact on Ipatasertib efficacy.
ARK1 (Serous Endometrial Cancer, PTEN wild type)	6.62	Effective in PTEN wild type endometrial cancer cells.
SPEC-2 (Serous Endometrial Cancer, PTEN null)	2.05	Increased sensitivity in PTEN null endometrial cancer cells.

Table 3: Pharmacokinetic Parameters of Ipatasertib

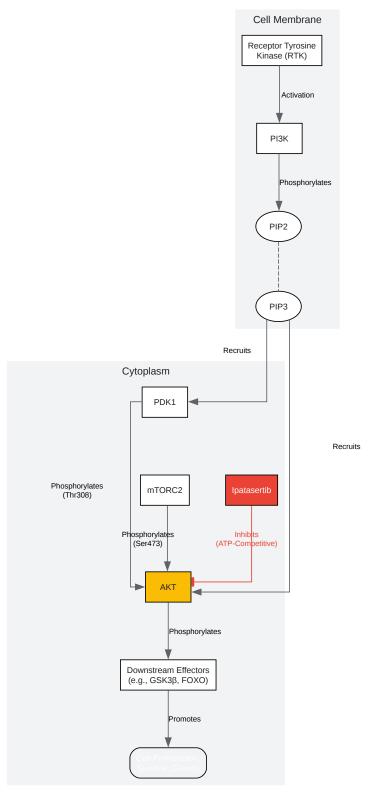
Parameter	Value	Condition
Time to Maximal Concentration (t_max)	~1 hour	Following a single 400 mg oral dose.
Effective Half-life (t1/2)	~24-45 hours	
Metabolism	Extensively by CYP3A4	Major active metabolite is M1 (G-037720).
Drug-Drug Interaction	Increased exposure with CYP3A inhibitors	Co-administration with palbociclib (a weak CYP3A inhibitor) increased Ipatasertib AUC by 68%.



Signaling Pathway and Experimental Workflow Visualizations

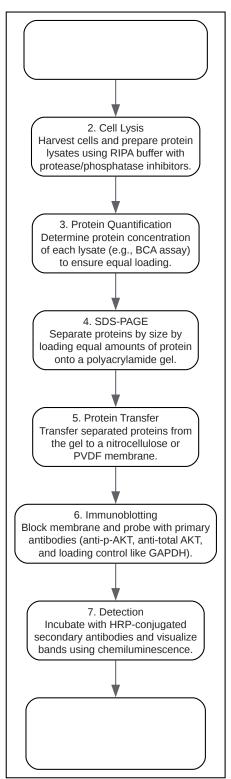


PI3K/AKT/mTOR Signaling Pathway and Ipatasertib Inhibition





Experimental Workflow: Western Blot for p-AKT Inhibition



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References

- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Ipatasertib-Akt Inhibitor Synthesis Service Creative Biolabs [creative-biolabs.com]
- 4. Molecular target: pan-AKT in gastric cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting AKT for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
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